molecular formula C24H19NO3 B6567435 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide CAS No. 923675-77-8

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide

Cat. No. B6567435
CAS RN: 923675-77-8
M. Wt: 369.4 g/mol
InChI Key: MZRSRGMZEFNFOU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide (NBMBA) is a synthetic compound that has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and pharmacology. NBMBA is a derivative of benzoylbenzoic acid and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. It has been studied for its anticancer, antibacterial, antifungal, and anti-inflammatory properties, as well as its ability to act as a neurotoxin. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has been used to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide is not yet fully understood. However, it is believed that N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide binds to and inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide is thought to interact with certain proteins that play a role in cell growth and apoptosis, as well as with certain receptors that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including COX-2, and to interact with certain proteins and receptors involved in the regulation of inflammation. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has been shown to have antiproliferative, antimicrobial, and antifungal properties.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for a long period of time. Additionally, N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide has been shown to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. However, there are also some limitations to using N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide. First, further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. Additionally, further studies are needed to explore the biochemical and physiological effects of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide, as well as its potential advantages and limitations for laboratory experiments. Finally, research is needed to explore the potential toxicity of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide, as well as its potential interactions with other drugs.

Synthesis Methods

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide is synthesized through a condensation reaction between benzoylbenzoic acid and 2-methylbenzamide. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid and is typically conducted at a temperature of around 80-90°C. The reaction produces N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide in a white crystalline solid form.

properties

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-8-6-7-11-19(15)24(27)25-18-12-13-21-20(14-18)16(2)23(28-21)22(26)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSRGMZEFNFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylbenzamide

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